(E)-3-Benzylidene-1-methylpiperidin-4-one
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Overview
Description
(E)-3-Benzylidene-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Benzylidene-1-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted piperidinones.
Substitution: Formation of various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
(E)-3-Benzylidene-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-Benzylidene-1-methylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-1-methylpiperidin-4-one: Lacks the (E)-configuration.
4-Benzylidene-1-methylpiperidin-3-one: Different position of the benzylidene group.
3-Benzylidene-1-ethylpiperidin-4-one: Ethyl group instead of methyl group.
Uniqueness
(E)-3-Benzylidene-1-methylpiperidin-4-one is unique due to its specific (E)-configuration, which can influence its reactivity and biological activity. This configuration can lead to different interactions with molecular targets compared to its isomers.
Properties
CAS No. |
54237-31-9 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-benzylidene-1-methylpiperidin-4-one |
InChI |
InChI=1S/C13H15NO/c1-14-8-7-13(15)12(10-14)9-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
BDUHZWSOKZFPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
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